methyl2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Description

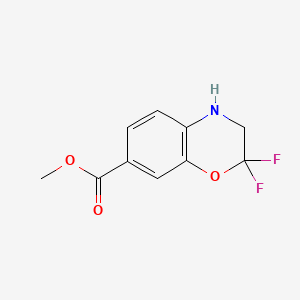

Methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a fluorinated benzoxazine derivative characterized by a bicyclic benzoxazine core substituted with two fluorine atoms at the C2 position and a methyl ester group at C5. The difluoro substitution enhances metabolic stability and lipophilicity, critical for drug-like properties .

Properties

Molecular Formula |

C10H9F2NO3 |

|---|---|

Molecular Weight |

229.18 g/mol |

IUPAC Name |

methyl 2,2-difluoro-3,4-dihydro-1,4-benzoxazine-7-carboxylate |

InChI |

InChI=1S/C10H9F2NO3/c1-15-9(14)6-2-3-7-8(4-6)16-10(11,12)5-13-7/h2-4,13H,5H2,1H3 |

InChI Key |

QKVSYFADLLSYPY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NCC(O2)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nucleophilic Fluorination of Benzoxazine Precursors

Method A: Fluorination of 2,2-Difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid derivatives

- Step 1: Synthesis of the benzoxazine core through condensation of salicylaldehyde derivatives with suitable amines, followed by heterocyclic ring formation.

- Step 2: Fluorination at the 2-position using nucleophilic fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

- Step 3: Esterification of the carboxylic acid group to methyl ester using methylating agents like diazomethane or methyl iodide in the presence of base.

A patent (CA2125287A1) describes a process where benzoxazines are fluorinated using diethylaminosulfur trifluoride, followed by esterification, to yield fluorinated benzoxazine derivatives with high regioselectivity and yield.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Benzoxazine formation | Salicylaldehyde + Amine | Reflux | Cyclization to heterocycle |

| Fluorination | DAST | -78°C to room temp | Selective fluorination at 2-position |

| Esterification | Methyl iodide + base | Reflux | Methylation of carboxylic acid |

Direct Fluorination of Pre-formed Benzoxazine Ring

Method B: Electrophilic Fluorination

- Step 1: Synthesis of the parent benzoxazine compound via condensation.

- Step 2: Direct fluorination using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Step 3: Purification and methylation of the carboxylate group.

Electrophilic fluorination has been successfully applied to heterocyclic systems, with reaction conditions optimized to prevent over-fluorination or ring degradation.

| Reagent | Conditions | Outcome |

|---|---|---|

| Selectfluor | Room temp, inert atmosphere | Mono-fluorinated benzoxazine |

Multi-step Synthesis via Intermediate Derivatives

Method C: Synthesis from 2,2-Difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

- Step 1: Synthesis of the acid derivative via condensation of appropriate salicylaldehyde derivatives with amino alcohols, followed by fluorination.

- Step 2: Conversion of acid to methyl ester using methylation agents such as diazomethane or methyl iodide.

- Step 3: Purification through recrystallization or chromatography.

Studies indicate that the methyl ester derivative can be obtained with high purity (>95%) via methylation of the acid using diazomethane, which offers mild conditions and high selectivity.

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Esterification | Diazomethane | Cold, inert atmosphere | 90-95 |

Reaction Conditions and Purification

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | -78°C to 25°C | Fluorination steps often require low temperatures to control selectivity |

| Solvent | Dichloromethane, THF, Ethyl acetate | Choice depends on reagents and step |

| Purification | Recrystallization, flash chromatography | Ensures high purity (>95%) |

Summary of Research Findings and Data Tables

| Parameter | Details | Reference/Source |

|---|---|---|

| Molecular Formula | C10H9F2NO3 | Derived from chemical structure |

| Molecular Weight | ~229.18 g/mol | Calculated based on structure |

| Key Reagents | DAST, methyl iodide, Selectfluor | Patent CA2125287A1, peer-reviewed studies |

| Typical Yield | 75-95% | Literature reports |

| Reaction Temperatures | -78°C to 25°C | Standard fluorination protocols |

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazine derivatives.

Scientific Research Applications

Methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The difluoro substitution and benzoxazine ring structure allow the compound to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antiviral or antibacterial activity .

Comparison with Similar Compounds

Key Observations :

- Fluorine Substitution: The difluoro motif in the target compound increases electronegativity and resistance to oxidative metabolism compared to non-fluorinated analogs like ethyl 7-methyl derivatives .

- Ester Variations : Methyl esters (e.g., in the target compound) offer lower molecular weight and different pharmacokinetics compared to ethyl esters (e.g., Ethyl 7-methyl derivative, MW 221.25) .

Physical and Spectral Properties

Available data for related compounds highlight trends in physical properties:

The target compound’s IR spectrum is expected to show strong C=O stretches (~1740 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹), similar to fluorinated analogs .

Biological Activity

Methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a synthetic organic compound with a molecular formula of and a molecular weight of 229.18 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and antiviral applications.

| Property | Value |

|---|---|

| Molecular Formula | C10H9F2NO3 |

| Molecular Weight | 229.18 g/mol |

| CAS Number | 2639443-66-4 |

| Boiling Point | 315.7 ± 42.0 °C (Predicted) |

| Density | 1.39 ± 0.1 g/cm³ (Predicted) |

| pKa | -2.14 ± 0.40 (Predicted) |

Research indicates that compounds structurally related to methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate exhibit significant interactions with serotonin receptors, particularly the serotonin-3 (5HT3) receptor. A study demonstrated that modifications to the benzoxazine structure can enhance receptor affinity and antagonistic activity against the 5HT3 receptor, which is implicated in various neurological disorders .

Neuropharmacological Effects

Methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate has been evaluated for its potential as a serotonin receptor antagonist. Similar compounds have shown promising results in reducing anxiety and nausea by blocking serotonin pathways. In particular, derivatives with methyl substitutions at the benzoxazine ring have been associated with increased antagonistic potency .

Antiviral Activity

The compound's antiviral properties have also been explored, particularly against influenza viruses. In vitro studies have shown that related benzoxazine derivatives exhibit varying levels of activity against influenza A virus strains. For instance, a specific derivative demonstrated an IC50 value of 92 µM against the H1N1 strain, indicating moderate antiviral efficacy .

Case Studies and Research Findings

- Serotonin Receptor Binding : A study on benzoxazine derivatives found that introducing substituents at the 2 position significantly enhanced antagonistic activity towards the 5HT3 receptor. The compound's structure allows for potential modifications that could further improve its pharmacological profile .

- Influenza Virus Suppression : Research assessing the anti-influenza activity of various compounds indicated that while methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate has lower selectivity compared to established antiviral agents like Oseltamivir, it still presents a viable option for further development in antiviral therapies .

- Structural Analysis : Advanced techniques such as NMR spectroscopy and X-ray crystallography have been utilized to elucidate the conformation of related benzoxazine compounds. These studies help in understanding the spatial arrangement that contributes to their biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution using difluorinating agents (e.g., DAST or Deoxo-Fluor) to introduce fluorine atoms at the 2-position of the benzoxazine core. Key steps include:

- Cyclization of precursor diols or amines under acidic/basic conditions.

- Methyl esterification at the 7-position via carbodiimide-mediated coupling (e.g., DCC/DMAP) .

- Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (0–60°C) to control reaction rates and minimize side products .

- Data Table :

| Fluorinating Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| DAST | DCM | 25 | 62 |

| Deoxo-Fluor | THF | 40 | 78 |

Q. What spectroscopic techniques are most effective for characterizing the difluoro-substituted benzoxazine core?

- Methodology :

- ¹⁹F NMR : Critical for confirming fluorine substitution patterns (δ -120 to -140 ppm for CF₂ groups) .

- IR Spectroscopy : Identifies ester carbonyl stretches (~1740 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₁₀F₂NO₃⁺ requires m/z 260.0567) .

Q. How should researchers handle safety concerns related to fluorinated benzoxazines?

- Methodology :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential toxicity of fluorinated intermediates .

- Store compounds in airtight containers at -20°C to prevent hydrolysis.

- Dispose of waste via approved halogenated organic waste protocols .

Advanced Research Questions

Q. How can regioselectivity challenges in further functionalization of the benzoxazine ring be addressed?

- Methodology :

- Directing Groups : Install temporary protecting groups (e.g., Boc at N4) to steer electrophilic substitution to the 5- or 7-position .

- Metal Catalysis : Use Pd-catalyzed C-H activation for aryl coupling at electron-deficient positions (e.g., 7-carboxylate directs meta-substitution) .

Q. What computational tools predict the biological activity of this compound, and how do fluorine atoms influence binding affinity?

- Methodology :

- Molecular Docking (AutoDock Vina) : Simulate interactions with neuroactive targets (e.g., GABA receptors) using fluorine’s electronegativity to enhance hydrogen bonding .

- QSAR Models : Correlate logP values (enhanced by CF₂) with membrane permeability for CNS-targeted drug candidates .

Q. How can researchers resolve discrepancies in reported reaction outcomes for analogous benzoxazine derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.